molecular formula C17H18N2O2S B14443575 1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea CAS No. 74797-31-2

1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea

Cat. No.: B14443575
CAS No.: 74797-31-2
M. Wt: 314.4 g/mol
InChI Key: GFMVMMLCZYNFJW-UHFFFAOYSA-N
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Description

1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea is a complex organic compound that belongs to the class of dibenzothiepin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea typically involves multiple steps, including the formation of the dibenzothiepin core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the dibenzothiepin core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the hydroxyethyl and urea groups through reactions such as nucleophilic substitution and condensation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to Active Sites: Inhibition or activation of enzymes.

    Receptor Interaction: Modulation of receptor activity leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiepin Derivatives: Compounds with similar core structures but different functional groups.

    Hydroxyethyl Urea Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea is unique due to its specific combination of the dibenzothiepin core and hydroxyethyl urea functional groups, which may confer distinct biological and chemical properties.

Properties

CAS No.

74797-31-2

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-(2-hydroxyethyl)urea

InChI

InChI=1S/C17H18N2O2S/c20-10-9-18-17(21)19-16-13-6-2-1-5-12(13)11-22-15-8-4-3-7-14(15)16/h1-8,16,20H,9-11H2,(H2,18,19,21)

InChI Key

GFMVMMLCZYNFJW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NCCO

Origin of Product

United States

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